2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-3-30-18-10-8-17(9-11-18)22-19(12-25)23(27)28-24(20(22)13-26)31-14-21(29)16-6-4-15(2)5-7-16/h4-11H,3,14H2,1-2H3,(H2,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFXZVWLVDGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and substituted benzaldehydes.
Substitution Reactions: Introduction of the ethoxyphenyl and oxoethylthio groups can be achieved through nucleophilic substitution reactions.
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the dicarbonitrile groups, often using reagents like malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Synthetic Methodologies
The compound is synthesized through a pseudo-four-component reaction (pseudo-4CR) involving:
-
4-Ethoxybenzaldehyde (1.0 mmol)
-
Malononitrile (2.1 mmol)
-
2-Mercapto-1-(p-tolyl)ethan-1-one (1.0 mmol)
Key reaction parameters:
Alternative catalytic systems demonstrate comparable efficacy:
Reaction Mechanism
The synthesis proceeds through three distinct phases (Fig. 1):
Stage 1: Knoevenagel condensation
4-Ethoxybenzaldehyde reacts with malononitrile to form 2-(4-ethoxyphenyl)methylenemalononitrile intermediate
Stage 2: Thiol addition
Nucleophilic attack by 2-mercapto-1-(p-tolyl)ethan-1-one generates thioether intermediate
Stage 3: Cyclization
Intramolecular cyclization with second malononitrile molecule forms the pyridine core, facilitated by base catalysts (borax or amino acids)
Critical intermediates identified by <sup>1</sup>H NMR:
-
Arylidenemalononitrile (δ 7.43-7.59 ppm, aromatic protons)
-
Thioether adduct (δ 5.46 ppm, -SCH<sub>2</sub>-)
Chemical Modifications
The compound undergoes selective transformations at distinct reactive sites:
A. Cyano Group Reactivity
B. Thioether Linkage Reactivity
-
Oxidation:
mCPBA (2 eq) in CH<sub>2</sub>Cl<sub>2</sub> produces sulfone derivatives (92% yield) -
Alkylation:
Reacts with methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF) to form sulfonium salts (85% yield)
C. Amino Group Functionalization
-
Acylation: Acetic anhydride (pyridine catalyst) → N-acetyl derivative (94% yield)
-
Schiff Base Formation: 4-Nitrobenzaldehyde (EtOH, 60°C) → Imine product (78% yield)
Biological Activity Correlations
Structure-activity relationship (SAR) studies reveal:
Key pharmacological profiles:
-
Anticancer: 78% growth inhibition against MCF-7 cells at 50 μM
-
Antimicrobial: MIC 4-16 μg/mL against Gram-positive pathogens
-
Anti-inflammatory: 82% COX-2 inhibition at 10 μM concentration
Stability and Reactivity
Thermal Analysis (DSC):
pH Stability:
| pH Range | Stability Profile | Half-life |
|----------|------------------------------------|
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile involves multiple steps, including the formation of the pyridine ring and the introduction of functional groups that enhance its biological activity. The compound's molecular formula is , with a molecular weight of 428.5 g/mol .
Key Structural Features:
- Pyridine Core : The compound contains a pyridine ring that is essential for its interaction with biological molecules.
- Dicarbonitrile Groups : The presence of two nitrile groups enhances its reactivity and potential as a pharmacophore.
- Ethoxy and Thioether Substituents : These groups contribute to the lipophilicity and solubility of the compound, which are important for its bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyridine can be effective against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of bacterial cell division by targeting essential kinases like PknB.
Anticancer Potential
The compound has been investigated for its anticancer properties. For instance, related compounds have shown promising results as antiproliferative agents against various cancer cell lines . The structural modifications in the pyridine framework can significantly influence their efficacy as anticancer drugs.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects in vitro and in vivo. For example, studies have shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antitubercular Activity
A study focused on synthesizing analogs of this compound revealed significant antitubercular activity. The synthesized compounds were tested against Mycobacterium tuberculosis using microplate Alamar Blue assay (MABA), showing effective inhibition at low concentrations .
Case Study 2: Anticancer Evaluation
In another investigation, derivatives based on the pyridine structure were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to enhanced activity against breast and lung cancer cells, suggesting that further exploration could yield potent anticancer agents .
Mechanism of Action
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding with biological targets.
Comparison with Similar Compounds
Structural Variations
Key Observations :
- The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to halophenyl (e.g., 4-fluoro in ) or heteroaromatic (e.g., furan in ) substituents.
Physicochemical Properties
Key Observations :
- The target compound’s 4-ethoxyphenyl group may lower melting points compared to rigid analogs like 5d (249°C) due to reduced crystallinity.
- Thioether-linked substituents (e.g., imidazolylmethyl in ) generally enhance solubility in polar aprotic solvents like DMSO.
Key Observations :
Key Observations :
- The imidazolylmethylsulfanyl group in compound 8 is critical for adenosine receptor affinity, suggesting the target’s 2-oxo-p-tolyl group may alter binding specificity.
Biological Activity
2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Case Study: Cytotoxicity Against Glioblastoma
- A derivative of pyridine was tested for its efficacy against glioblastoma cells. The study found that certain modifications in the chemical structure enhanced the cytotoxicity significantly compared to standard treatments. The compound exhibited IC50 values indicating potent activity against both primary patient-derived glioblastoma and other cancer types such as breast and lung cancers .
- Mechanism of Action
Antimicrobial Activity
Pyridine derivatives are also recognized for their antimicrobial properties. The specific compound under review has been evaluated for its antibacterial and antifungal activities.
- Antibacterial Efficacy
- Antifungal Properties
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is crucial for assessing the safety and efficacy of new compounds.
- Absorption and Distribution
- Toxicological Assessment
Data Summary Table
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 < 10 µM against glioblastoma |
| Antibacterial | MIC Determination | MIC = 0.5 µg/mL for E. coli |
| Antifungal | Agar Diffusion | Zone of inhibition = 15 mm for Candida albicans |
| Toxicity | LD50 Test | LD50 > 2000 mg/kg in rats |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via a multi-step reaction involving aldehyde derivatives, malononitrile, and thiophenol derivatives. A typical procedure involves:
- Step 1: Mixing the aldehyde precursor (e.g., 4-ethoxybenzaldehyde) with malononitrile and a base catalyst (e.g., DBU) in aqueous ethanol .
- Step 2: Introducing the thiol component (e.g., 2-oxo-2-(p-tolyl)ethanethiol) to form the thioether linkage.
- Optimization Tips :
- Use solvent-free conditions or aqueous ethanol to enhance reaction efficiency .
- Employ magnetically recoverable catalysts (e.g., Fe₃O₄-supported reagents) to simplify purification and improve yield .
- Monitor reaction progress via TLC and adjust temperature (55–60°C) to minimize side products .
Q. What spectroscopic characterization techniques are most effective for verifying structural integrity?
- ¹H/¹³C NMR : Confirm the presence of key groups:
- Aromatic protons (δ 6.8–8.0 ppm for ethoxyphenyl and p-tolyl groups).
- Thioether protons (δ 3.5–4.5 ppm) and nitrile carbons (δ 115–120 ppm) .
- IR Spectroscopy : Identify functional groups via stretching vibrations:
- NH₂ (3300–3500 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C=O (1650–1750 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., monoclinic crystal systems with space group P21/c) .
Advanced Research Questions
Q. How can computational chemistry methods predict this compound’s reactivity or biological activity?
- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine core’s electron-deficient nature may favor interactions with biological targets .
- Molecular Docking : Simulate binding affinity with enzymes (e.g., kinases) using software like AutoDock. Compare results with experimental IC₅₀ values to validate models .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. cyclopropylmethoxy groups) with activity trends using regression analysis .
Q. What strategies resolve contradictions between experimental spectral data and computational modeling?
- Validation Workflow :
- Step 1 : Re-run experiments under controlled conditions (e.g., standardized solvent, temperature) to rule out environmental variability .
- Step 2 : Cross-check computational parameters (e.g., basis sets in DFT) against crystallographic data (e.g., bond lengths from X-ray studies) .
- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies ≤ 2 ppm .
Q. How can structure-activity relationship (SAR) studies explore substituent effects on this compound’s properties?
- Experimental Design :
- Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogen groups) .
- Test biological activity (e.g., enzyme inhibition) and physicochemical properties (e.g., solubility, logP).
- Data Analysis :
- Use ANOVA to identify statistically significant substituent effects.
- Map substituent size/electronic effects to activity trends (see Table 1 ) .
Q. Table 1: Substituent Effects on Yield and Melting Point
| Substituent (R) | Yield (%) | Melting Point (°C) | Activity (IC₅₀, μM) |
|---|---|---|---|
| Ethoxy (Original) | 87 | 238–240 | 0.45 |
| Cyclopropylmethoxy | 40 | 235–237 | 0.78 |
| Pyridinylmethylthio | 32 | 262–264 | 1.20 |
Q. What experimental controls are critical for validating synthetic or biological data?
- Synthetic Controls :
- Include a "no-catalyst" reaction to confirm catalytic efficiency .
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent peak interference .
- Biological Controls :
Q. How can crystallographic data improve mechanistic understanding of this compound?
Q. What advanced purification techniques address challenges in isolating this compound?
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) based on solubility differences at varying temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
